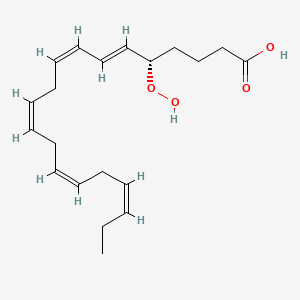
5(S)-HpEPE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5(S)-Hydroperoxyeicosapentaenoic acid, commonly known as 5(S)-HpEPE, is a bioactive lipid derived from eicosapentaenoic acid. Eicosapentaenoic acid is an omega-3 fatty acid found in fish oils and marine algae. This compound is an important intermediate in the biosynthesis of specialized pro-resolving mediators, which play a crucial role in resolving inflammation and promoting tissue repair.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(S)-HpEPE typically involves the enzymatic oxidation of eicosapentaenoic acid. Lipoxygenases, a family of enzymes, catalyze the oxygenation of eicosapentaenoic acid to produce this compound. The reaction conditions usually include a buffered aqueous solution at a physiological pH and temperature, with the presence of molecular oxygen.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving the cultivation of microorganisms or algae that produce eicosapentaenoic acid. The harvested eicosapentaenoic acid is then subjected to enzymatic oxidation using lipoxygenases to yield this compound. This method ensures a sustainable and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
5(S)-HpEPE undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of other bioactive lipid mediators.
Reduction: Reduction of the hydroperoxide group in this compound can yield 5(S)-hydroxyeicosapentaenoic acid.
Substitution: The hydroperoxide group can be substituted with other functional groups through chemical modifications.
Common Reagents and Conditions
Oxidation: Molecular oxygen and lipoxygenase enzymes are commonly used for the oxidation of eicosapentaenoic acid to this compound.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the hydroperoxide group to a hydroxyl group.
Substitution: Various chemical reagents, including organometallic compounds, can be employed for substitution reactions.
Major Products Formed
Oxidation: Specialized pro-resolving mediators such as resolvins and protectins.
Reduction: 5(S)-Hydroxyeicosapentaenoic acid.
Substitution: Modified eicosapentaenoic acid derivatives with different functional groups.
Scientific Research Applications
5(S)-HpEPE has a wide range of scientific research applications, including:
Chemistry: Studying the mechanisms of lipid oxidation and the synthesis of bioactive lipid mediators.
Biology: Investigating the role of this compound in cellular signaling pathways and its effects on inflammation and immune responses.
Medicine: Exploring the therapeutic potential of this compound and its derivatives in treating inflammatory diseases, cardiovascular disorders, and cancer.
Industry: Utilizing this compound in the development of nutraceuticals and functional foods aimed at promoting health and preventing diseases.
Mechanism of Action
5(S)-HpEPE exerts its effects through several molecular targets and pathways:
Molecular Targets: this compound interacts with specific receptors on cell membranes, such as G-protein-coupled receptors, to initiate signaling cascades.
Pathways Involved: The compound activates anti-inflammatory pathways, leading to the production of specialized pro-resolving mediators that help resolve inflammation and promote tissue repair. It also modulates the activity of enzymes involved in lipid metabolism and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
5(S)-Hydroxyeicosapentaenoic acid: A reduced form of 5(S)-HpEPE with similar anti-inflammatory properties.
15(S)-Hydroperoxyeicosapentaenoic acid: Another hydroperoxide derivative of eicosapentaenoic acid with distinct biological activities.
12(S)-Hydroperoxyeicosapentaenoic acid: A hydroperoxide derivative with different regioselectivity in the oxidation of eicosapentaenoic acid.
Uniqueness of this compound
This compound is unique due to its specific regioselectivity in the oxidation of eicosapentaenoic acid, leading to the formation of specialized pro-resolving mediators. Its ability to modulate inflammation and promote tissue repair distinguishes it from other similar compounds.
Properties
IUPAC Name |
(5S,6E,8Z,11Z,14Z,17Z)-5-hydroperoxyicosa-6,8,11,14,17-pentaenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h3-4,6-7,9-10,12-14,16,19,23H,2,5,8,11,15,17-18H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXYOIJDQPQELO-GHWNLOBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)OO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)OO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
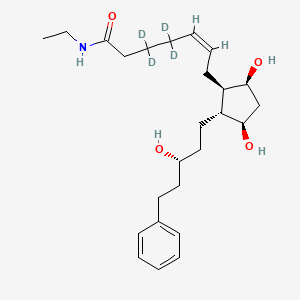
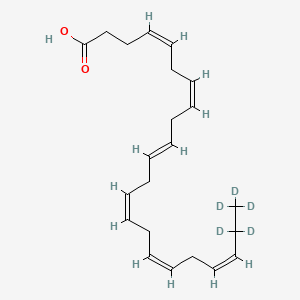
![(5E,8E,11E,14E,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B10767620.png)
![(2S)-2-[[(5Z,8E,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767627.png)
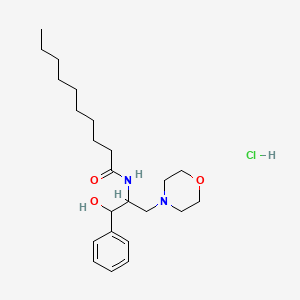
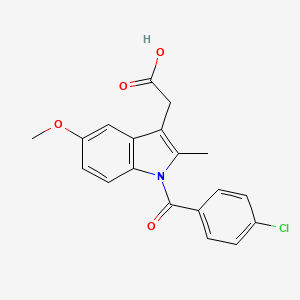
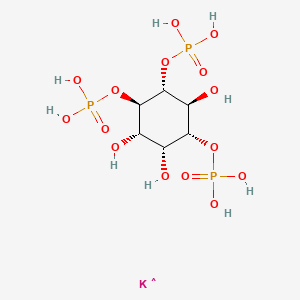
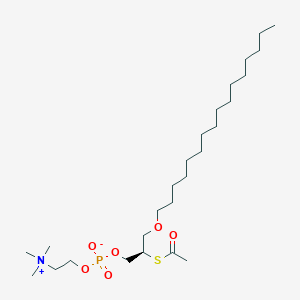

![[2-(11-Carboxy-9-oxoundec-10-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10767659.png)

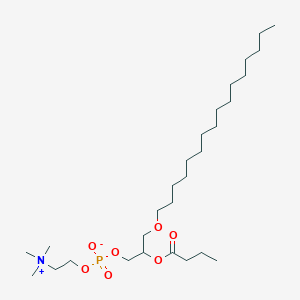

![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)
